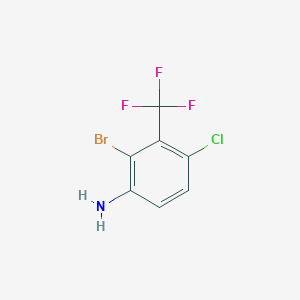

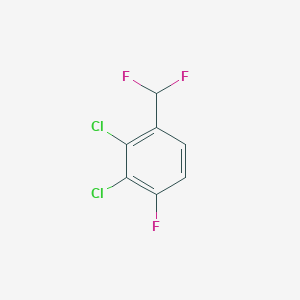

![molecular formula C9H16N2O4S B1410939 (4aR,7aS)-1-(methoxyacetyl)octahydrothieno[3,4-b]pyrazine 6,6-dioxide CAS No. 2165805-39-8](/img/structure/B1410939.png)

(4aR,7aS)-1-(methoxyacetyl)octahydrothieno[3,4-b]pyrazine 6,6-dioxide

説明

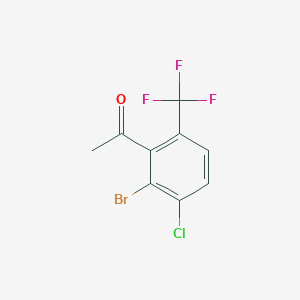

The compound “(4aR,7aS)-1-(methoxyacetyl)octahydrothieno[3,4-b]pyrazine 6,6-dioxide” is a derivative of thieno[3,4-b]pyrazine . Thieno[3,4-b]pyrazine is a heterocyclic compound, which means it contains atoms of at least two different elements in its rings . In this case, the ring structure contains four atoms of carbon and two of nitrogen .

Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, thieno[3,4-b]pyrazine based compounds have been used in the creation of dye-sensitized solar cells . These compounds exhibit unusual hypsochromically shifted absorption maxima when an additional phenylene unit is incorporated .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure and the functional groups present. For example, compounds with more negative LUMO levels have been found when carboxylic acid is used as the anchoring group .科学的研究の応用

Antibiotic Detection in Environmental Samples

This compound has been utilized in the synthesis of rare-earth metal–organic frameworks (RE-MOFs) with the ability to detect antibiotics like tetracyclines in environmental samples. The functionalization with pyrazine enhances the antenna effect, leading to efficient sensitization and improved luminescence quenching sensitivity .

Luminescent Sensing for Food Safety

The enhanced luminescence properties of the compound, when incorporated into RE-MOFs, can be applied to create mixed matrix films. These films can rapidly and visually respond to antibiotic residues in food, ensuring compliance with safety standards .

Organic Light-Emitting Diodes (OLEDs)

The compound’s derivatives have been designed for use in OLEDs. By fine-tuning the band gap, they exhibit full-color fluorescence, which is crucial for cost-effective multicolor display applications. The high photoluminescence quantum efficiency makes them suitable for high-performance OLEDs .

Tetracycline Detection in Aquatic Environments

In the form of crystalline powders dispersed on polycaprolactone sheets, the compound can be used for the rapid detection of tetracycline antibiotics in aqueous solutions. This application is significant for monitoring antibiotic pollution in water bodies .

作用機序

将来の方向性

特性

IUPAC Name |

1-[(4aS,7aR)-6,6-dioxo-2,3,4a,5,7,7a-hexahydro-1H-thieno[3,4-b]pyrazin-4-yl]-2-methoxyethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16N2O4S/c1-15-4-9(12)11-3-2-10-7-5-16(13,14)6-8(7)11/h7-8,10H,2-6H2,1H3/t7-,8+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXJUPQCGWOYODI-JGVFFNPUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC(=O)N1CCNC2C1CS(=O)(=O)C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COCC(=O)N1CCN[C@@H]2[C@H]1CS(=O)(=O)C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4aR,7aS)-1-(methoxyacetyl)octahydrothieno[3,4-b]pyrazine 6,6-dioxide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

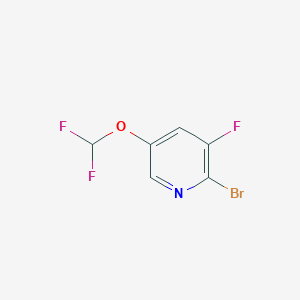

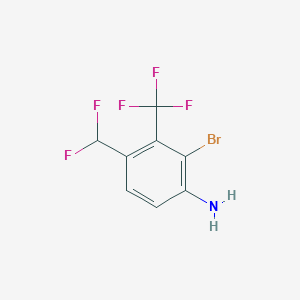

![(2S)-2-hydroxy-2-phenylacetic acid; (4aS,9bR)-6-bromo-1H,2H,3H,4H,4aH,5H,9bH-pyrido[4,3-b]indole](/img/structure/B1410860.png)